N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide is a useful research compound. Its molecular formula is C32H32N4O9S and its molecular weight is 648.69. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Research on quinazolinone analogs, similar to the compound , has shown significant potential in antitumor activity. For example, a study by Al-Suwaidan et al. (2016) synthesized novel 3-benzyl-substituted-4(3H)-quinazolinones and evaluated their in vitro antitumor activity. The study revealed that certain compounds exhibited broad-spectrum antitumor activity, with potency 1.5–3.0-fold higher than the positive control 5-FU.
Molecular Docking Studies
Molecular docking methodology is often used to assess the interaction of quinazolinone compounds with various biological targets. The study by Al-Suwaidan et al. also involved molecular docking into ATP binding sites of EGFR-TK and B-RAF kinase, indicating potential mechanisms of action for these compounds against cancer cell lines.
Synthesis and Structural Analysis
Several studies focus on the synthesis and structural analysis of quinazolinone derivatives. For instance, Chern et al. (1988) described the synthesis of various quinazolinone derivatives. Such studies are crucial for understanding the chemical properties and potential modifications that could enhance biological activity.
Antimicrobial and Antiviral Activities
Quinazolinone derivatives have also been investigated for their antimicrobial and antiviral properties. A study by Luo et al. (2012) described the synthesis of new quinazolinone derivatives and their evaluation against Tobacco mosaic virus (TMV), highlighting the potential of these compounds in antiviral therapy.
Anticancer Potential
The anticancer potential of quinazolinone derivatives is a significant area of research. Mohamed et al. (2016) synthesized a series of quinazolinone-based compounds and evaluated their anticancer activity. This study demonstrated that some compounds showed extensive-spectrum antitumor efficiency against various cancer cell lines.
Antimicrobial Activity
The antimicrobial properties of quinazolinone derivatives are also explored, as demonstrated in the study by Rajanarendar et al. (2010), which investigated the antibacterial and antifungal activities of newly synthesized compounds.
Mechanism of Action
Target of Action
It is designed based on the activity of indoles against various cancer cell lines .
Mode of Action
It is known that similar indole-based compounds cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
It is known that similar indole-based compounds affect the pathways related to microtubule assembly and cell apoptosis .
Result of Action
The compound has been evaluated for its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Further mechanistic studies revealed that a similar compound caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
Action Environment
It is known that environmental factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N4O9S/c1-40-23-5-3-19(11-25(23)41-2)7-9-33-30(38)16-46-32-35-22-14-28-27(44-18-45-28)13-21(22)31(39)36(32)10-8-29(37)34-15-20-4-6-24-26(12-20)43-17-42-24/h3-6,11-14H,7-10,15-18H2,1-2H3,(H,33,38)(H,34,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMWYWBQNGSCFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCC(=O)NCC5=CC6=C(C=C5)OCO6)OCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N4O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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